Methyl 10,12-pentacosadiynoate
Overview
Description
Methyl 10,12-pentacosadiynoate is a chemical compound with the molecular formula C26H44O2 and a molecular weight of 388.6264 . It is a methyl ester derivative of 10,12-pentacosadiynoic acid. This compound is known for its unique structure, which includes a diacetylene moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 10,12-pentacosadiynoate can be synthesized through the esterification of 10,12-pentacosadiynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture, followed by purification through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Methyl 10,12-pentacosadiynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 10,12-pentacosadiynoate has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying lipid interactions and membrane dynamics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in bioactive compounds.
Mechanism of Action
The mechanism of action of methyl 10,12-pentacosadiynoate involves its ability to undergo polymerization reactions. The diacetylene moiety can polymerize upon exposure to ultraviolet light or heat, forming polydiacetylene chains. These chains exhibit unique optical properties, making the compound useful in various applications such as sensors and imaging .
Comparison with Similar Compounds
10,12-Pentacosadiynoic acid: The parent acid of methyl 10,12-pentacosadiynoate.
Methyl 10,12-octacosadiynoate: A similar compound with a longer carbon chain.
Methyl 10,12-heptacosadiynoate: Another similar compound with a different carbon chain length.
Uniqueness: this compound is unique due to its specific carbon chain length and the presence of the diacetylene moiety. This structure imparts distinct chemical and physical properties, making it valuable in specialized applications such as the development of advanced materials and sensors .
Properties
IUPAC Name |
methyl pentacosa-10,12-diynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-2/h3-13,18-25H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSURCIXQQGITI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152953 | |
Record name | Methyl 10,12-pentacosadiynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120650-77-3 | |
Record name | Methyl 10,12-pentacosadiynoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120650773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 10,12-pentacosadiynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions Methyl 10,12-pentacosadiynoate as one of the compounds identified in Jatropha gossypiifolia leaf extract. What is the significance of this finding in the context of the research on Alzheimer's disease?
A1: While the study identified this compound through GC-MS analysis [], it primarily focuses on the molecular docking and potential anti-Alzheimer's activity of another compound found in the extract, Cis, Cis, Cis – 7,10,13 – Hexadecatrienal. The research does not delve into the specific properties or potential effects of this compound. Therefore, its significance in relation to Alzheimer's disease, based on this particular study, remains unexplored. Further research is needed to understand if this compound possesses any relevant biological activities.
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